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Compound Name:

piperidinylmethyl ether
CAS No.: 883517-41-7
Cat. No.: B1318315

Get Quote

Comparative Analysis of 2-Chloro-5-
methylphenyl Piperidinylmethyl Ether Isomers

Executive Summary

2-Chloro-5-methylphenyl 3-piperidinylmethyl ether (CAS: 883517-41-7) and its regioisomer,
the 4-piperidinylmethyl ether (CAS: 883517-49-5), represent critical pharmacophores in the
development of MPGES-1 inhibitors, Sigma-1 receptor ligands, and novel agrochemical

fungicides.

While the 4-isomer offers a linear, achiral scaffold often used for initial high-throughput
screening, the 3-isomer introduces a chiral center, allowing for the fine-tuning of binding affinity
and metabolic stability. This guide compares the performance of these isomers, providing
experimental protocols for their synthesis and resolution, and analyzing their utility in Structure-
Activity Relationship (SAR) studies.

Quick Comparison Matrix
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Primary Use . )
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mPGES-1, Sigma-1, Broad-spectrum GPCR
Key Targets o _
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Chemical Identity & Structural Analysis[1][2]

The core structure consists of a 2-chloro-5-methylphenol moiety linked via an ether bond to a
piperidinylmethyl group. The position of the attachment on the piperidine ring dictates the
physicochemical and biological profile.

Regioisomers: 3- vs. 4-Substitution

o 3-Isomer (The "Kinked" Scaffold): The ether linkage at the 3-position creates a non-linear
vector. This allows the piperidine nitrogen to interact with residues that are spatially offset
from the hydrophobic pocket occupied by the phenyl ring. It exists as a racemic mixture of
(3R) and (3S) enantiomers.

e 4-lsomer (The "Linear" Scaffold): The ether linkage at the 4-position extends the molecule
along a central axis. This is often preferred for spanning long channels in receptors (e.g., ion
channels) but lacks the stereochemical complexity required for high-selectivity binding.

Stereochemistry of the 3-Isomer

The 3-piperidinyl carbon is a chiral center.
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» (S)-Enantiomer: Often mimics the spatial arrangement of natural alkaloids.

¢ (R)-Enantiomer: Can exhibit distinct metabolic clearance rates and off-target binding profiles.

e Note: In many Sigma-1 receptor ligands, the (+)-isomer (often correlating to S in specific
scaffolds) shows superior affinity.

3-Isomer (Chiral)

(S)-Enantiomer

(R)-Enantiomer

2-Chloro-5-methylphenol Ether Linkage (-O-CH2-) 4-Isomer ( Achiral) i
|

Click to download full resolution via product page

Caption: Structural divergence of the ether isomers. The 3-isomer splits into enantiomeric pairs,
offering higher SAR resolution.

Experimental Protocols: Synthesis & Resolution

To ensure reproducibility, we recommend the Williamson Ether Synthesis route over Reductive
Amination for higher yield and purity of the ether linkage.

Synthesis Workflow (Standardized)

Objective: Synthesize 2-Chloro-5-methylphenyl 3-piperidinylmethyl ether (HCI salt).
Reagents:

e 2-Chloro-5-methylphenol (1.0 eq)
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e N-Boc-3-(bromomethyl)piperidine (1.1 eq) [Use N-Boc-4-(bromomethyl)piperidine for 4-
isomer]

e Potassium Carbonate (

, 2.5 €eq)

o Acetonitrile (ACN) or DMF
e 4M HCI in Dioxane (for deprotection)

Step-by-Step Protocol:

Coupling: Dissolve 2-chloro-5-methylphenol (10 mmol) in ACN (50 mL). Add

(25 mmol) and stir at RT for 30 min.

e Addition: Add N-Boc-3-(bromomethyl)piperidine (11 mmol) dropwise.
o Reflux: Heat the mixture to 80°C for 12—16 hours. Monitor by TLC (Hexane:EtOAc 4:1).

o Workup: Cool to RT, filter off solids, and concentrate the filtrate. Redissolve in EtOAc, wash
with 1M NaOH (to remove unreacted phenol) and brine. Dry over

» Deprotection: Dissolve the crude N-Boc intermediate in

(20 mL). Add 4M HCI in Dioxane (10 mL). Stir for 2 hours.

Isolation: Concentrate in vacuo. Triturate the solid with diethyl ether to obtain the HCI salt.

Chiral Resolution of the 3-Isomer

For biological assays, the racemic 3-isomer must be resolved.
o Method A: Preparative Chiral HPLC

o Column: Chiralpak AD-H (250 x 4.6 mm, 5 um)
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o Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)

o Flow Rate: 1.0 mL/min

o Detection: UV @ 220 nm

e Method B: Diastereomeric Salt Formation

o Use (+)-Di-p-anisoyl-D-tartaric acid for resolution via crystallization in Ethanol/Water.

Performance Comparison & Biological Applications
SAR Implications in Drug Design

The choice between the 3- and 4-isomer drastically affects the compound's fit within the

binding pocket.

Parameter

3-Isomer (Target:
Selectivity)

4-lsomer (Target: Potency)

Hydrophobic Collapse

The "bent" shape allows the
phenyl ring to fold back
towards the piperidine,
stabilizing compact

conformations.

The extended shape prevents
intramolecular folding, ideal for

deep, narrow pockets.

Receptor Subtypes

Preferred for Sigma-1 and NET
(Norepinephrine Transporter)

selectivity.

Preferred for hERG channel
binding (Warning: higher

cardiotoxicity risk).

Metabolic Stability

The 3-position is less sterically
accessible to CYP450
oxidation than the exposed 4-

position.

The 4-position is a common
"soft spot” for metabolic

oxidation.

Case Study: mPGES-1 Inhibition

In the context of Prostaglandin E Synthase-1 (mMPGES-1) inhibitors (e.g., Patent

US9216968B2), the 2-chloro-5-methylphenyl moiety serves as the lipophilic anchor.
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o Experimental Insight: The 3-piperidinyl linker provided a 4-fold increase in selectivity over
MPGES-2 compared to the 4-isomer in early structural optimization, likely due to the specific
steric constraints of the mPGES-1 active site.

Agrochemical Utility

Both isomers are cited as intermediates for phenylamidine fungicides (W02018116072).

o Data Point: The 4-isomer derivatives often show higher systemic mobility in plants due to
lower logP and linear topology, whereas 3-isomer derivatives exhibit higher retention and
potency against specific fungal strains.

Decision Guide: Which Isomer to Choose?

Use the following logic flow to determine the appropriate isomer for your research application.
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Caption: Strategic selection workflow for 2-chloro-5-methylphenyl piperidinyl ethers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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